molecular formula C17H17N3OS B2903788 4-(dimethylamino)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 392249-43-3

4-(dimethylamino)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2903788
CAS No.: 392249-43-3
M. Wt: 311.4
InChI Key: QYGJSOKFQJUDRU-ISLYRVAYSA-N
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Description

4-(dimethylamino)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the cyclization of 2-methylbenzothiazole salts with appropriate reagents. One common method involves the reaction of 2-methylbenzothiazole with dimethylamine and benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with oxygen serving as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

4-(dimethylamino)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxyacetone
  • 3-methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide

Uniqueness

4-(dimethylamino)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific structural features, such as the presence of the dimethylamino group and the benzothiazole core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(dimethylamino)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-19(2)13-10-8-12(9-11-13)16(21)18-17-20(3)14-6-4-5-7-15(14)22-17/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGJSOKFQJUDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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